molecular formula C16H19ClN2 B1500133 Chlorpheniramine-d6 CAS No. 1185054-60-7

Chlorpheniramine-d6

Cat. No. B1500133
Key on ui cas rn: 1185054-60-7
M. Wt: 280.82 g/mol
InChI Key: SOYKEARSMXGVTM-WFGJKAKNSA-N
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Patent
US08377480B2

Procedure details

Chlorpheniramine polistirex was prepared by mixing 3.12 kg of chlorpheniramine maleate with 26.00 kg of ion-exchange resin particles (AMBERLITE IRP69; US Std. Mesh #100-#400) suspended in USP water at about 30° C. The resulting suspension was centrifuged and the product washed with USP water. The wet cake was dried and sieved through a US Std #30 mesh screen. The chlorpheniramine content of the dried product was equivalent to approximately 11% by weight.
Quantity
3.12 kg
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchange
Quantity
26 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
3.12 kg
Type
reactant
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
Name
ion-exchange
Quantity
26 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the product washed with USP water
CUSTOM
Type
CUSTOM
Details
The wet cake was dried
FILTRATION
Type
FILTRATION
Details
sieved through a US Std #30 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08377480B2

Procedure details

Chlorpheniramine polistirex was prepared by mixing 3.12 kg of chlorpheniramine maleate with 26.00 kg of ion-exchange resin particles (AMBERLITE IRP69; US Std. Mesh #100-#400) suspended in USP water at about 30° C. The resulting suspension was centrifuged and the product washed with USP water. The wet cake was dried and sieved through a US Std #30 mesh screen. The chlorpheniramine content of the dried product was equivalent to approximately 11% by weight.
Quantity
3.12 kg
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchange
Quantity
26 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
3.12 kg
Type
reactant
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
Name
ion-exchange
Quantity
26 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the product washed with USP water
CUSTOM
Type
CUSTOM
Details
The wet cake was dried
FILTRATION
Type
FILTRATION
Details
sieved through a US Std #30 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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